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molecular formula C11H12O B8558909 3-Methoxy-1,2-dihydronaphthalene CAS No. 40815-23-4

3-Methoxy-1,2-dihydronaphthalene

Cat. No. B8558909
M. Wt: 160.21 g/mol
InChI Key: KAXGJEZZRYHXPJ-UHFFFAOYSA-N
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Patent
US05462954

Procedure details

A suspension of 4.5 g of 3-methoxy-1,2-dihydronaphthalene, 1 g of sodium bicarbonate, 20 mL of methanol and 80 mL of dichloromethane was stirred and cooled in a dry ice-acetone bath. A rapid stream of ozone was bubbled into the suspension until a persistent blue coloration was visible. The mixture was flushed with nitrogen and 3.5 mL of methyl sulfide was added. The mixture was stirred in an ice-acetone bath for 1 hour and then 2 hours at room temperature. The organic solution was washed with water, dried over sodium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel eluting with hexane/ethyl ether to provide 5.0 g (90%) of the desired title intermediate. NMR.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:4][CH2:5][C:6]2[C:11](C=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.C(=O)(O)[O-:14].[Na+].[CH3:18][OH:19]>ClCCl>[CH:18]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:14])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1CCC2=CC=CC=C2C1
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
A rapid stream of ozone was bubbled into the suspension until a persistent blue coloration
CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen and 3.5 mL of methyl sulfide
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred in an ice-acetone bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with hexane/ethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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